molecular formula C7H7N3O B13547319 Pyrazolo[1,5-a]pyrimidine-2-methanol

Pyrazolo[1,5-a]pyrimidine-2-methanol

Cat. No.: B13547319
M. Wt: 149.15 g/mol
InChI Key: CHGWXJZMHVEGRT-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-2-methanol is a chemical intermediate belonging to a privileged class of fused, rigid, and planar N-heterocyclic compounds that are of significant interest in medicinal chemistry and materials science . The pyrazolo[1,5-a]pyrimidine (PP) scaffold serves as a fundamental core structure in the development of potent protein kinase inhibitors (PKIs) for targeted cancer therapy . Kinases such as CK2, EGFR, B-Raf, and CDK2 are frequently disrupted in cancers, making them important targets for small-molecule inhibitors, and PP-based compounds have shown promise in acting as ATP-competitive and allosteric inhibitors of these enzymes . Beyond oncology, derivatives of this scaffold have demonstrated a range of other biological activities, including anti-inflammatory potential through the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like IL-6 and TNF-α . The presence of the methanol (-CH2OH) functional group at the 2-position of the core structure provides a versatile handle for further synthetic modification and derivatization, allowing researchers to fine-tune the physicochemical and pharmacological properties of the molecule for specific applications . In addition to its pharmaceutical applications, the pyrazolo[1,5-a]pyrimidine core has attracted attention in material science due to its notable photophysical properties, making it an emergent fluorophore for applications such as chemosensors and solid-state emitters . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-5-6-4-7-8-2-1-3-10(7)9-6/h1-4,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGWXJZMHVEGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)CO)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Functionalization Strategies of Pyrazolo 1,5 a Pyrimidine Scaffolds

Introduction of Diverse Functional Groups

The rigid, planar framework of the pyrazolo[1,5-a]pyrimidine (B1248293) system is highly amenable to chemical modifications at multiple positions. nih.gov The introduction of diverse functional groups is a primary strategy to create a library of derivatives with a wide range of electronic and steric properties, which is crucial for tuning their activity for specific applications.

Halogenation (Iodination, Bromination, Chlorination)

Halogenated pyrazolo[1,5-a]pyrimidines are valuable intermediates for further functionalization through cross-coupling reactions and are also known to possess biological activities such as anxiolytic properties. rsc.orgnih.gov The halogenation of the pyrazolo[1,5-a]pyrimidine scaffold can be achieved using various reagents and conditions, often with high regioselectivity.

Direct halogenation of the pyrazolo[1,5-a]pyrimidine ring is commonly performed using N-halosuccinimides (NXS), such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS). researchgate.net The position of halogenation can be controlled by the reaction conditions. For instance, selective mono- and di-iodination can be achieved by varying the ratio of the pyrazolo[1,5-a]pyrimidine substrate to NIS. researchgate.net In contrast, reactions with NBS or NCS often lead to di-halogenated products. researchgate.net

A mild and efficient method for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines has been developed using potassium halide salts in the presence of a hypervalent iodine(III) reagent in water at room temperature. rsc.orgnih.gov This method is environmentally friendly and provides good to excellent yields of C3-halogenated products. rsc.orgnih.gov

Another approach involves a one-pot synthesis where the pyrazolo[1,5-a]pyrimidine ring is formed in situ followed by electrophilic halogenation with NXS under microwave irradiation. nih.gov Oxidative halogenation using a combination of sodium halides (NaX) and potassium persulfate (K₂S₂O₈) in an aqueous medium has also been reported as an effective method for producing 3-halo-pyrazolo[1,5-a]pyrimidines. nih.gov

Table 1: Examples of Halogenation Reactions on the Pyrazolo[1,5-a]pyrimidine Scaffold

Starting MaterialReagentProductYield (%)Reference
2-methyl-7-phenylpyrazolo[1,5-a]pyrimidineKI, PIDA, H₂O3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine87 rsc.org
Pyrazolo[1,5-a]pyrimidineNIS (1 equiv.)Mono-iodinated pyrazolo[1,5-a]pyrimidine- researchgate.net
Pyrazolo[1,5-a]pyrimidineNIS (2 equiv.)Di-iodinated pyrazolo[1,5-a]pyrimidine- researchgate.net
Pyrazolo[1,5-a]pyrimidineNBSDi-brominated pyrazolo[1,5-a]pyrimidine- researchgate.net
Pyrazolo[1,5-a]pyrimidineNCSDi-chlorinated pyrazolo[1,5-a]pyrimidine- researchgate.net
Amino pyrazole (B372694), enaminone, NaI, K₂S₂O₈-3-iodo-pyrazolo[1,5-a]pyrimidine- nih.gov

Introduction of Acyclic Chains and Ring Systems

The introduction of acyclic chains and various ring systems at different positions of the pyrazolo[1,5-a]pyrimidine core is a common strategy to explore the structure-activity relationships (SAR) of these compounds. For instance, in the development of selective PI3Kδ inhibitors, various amine substituents have been introduced at the C2 position. nih.govmdpi.com

One synthetic route to achieve this involves the reduction of a C2-ester group to a C2-methanol, which is then oxidized to an aldehyde. nih.gov This aldehyde can then undergo reductive amination with a variety of amines to introduce diverse acyclic and cyclic amine functionalities. nih.gov For example, starting from ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, the corresponding C2-methanol derivative, (5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methanol, was synthesized. nih.govmdpi.com This intermediate was then used to introduce substituents like N-tert-butylpiperazine and 2-(4-piperidin-1-ylmethyl)-2-propanol at the C2 position. nih.govmdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are extensively used to introduce aryl and heteroaryl ring systems at various positions of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov

Modifications at C3, C5, C6, and C7 Positions

The pyrazolo[1,5-a]pyrimidine scaffold allows for modifications at several positions, with C3, C5, C6, and C7 being particularly important for modulating biological activity. nih.govnih.gov

C3 Position: The C3 position is often targeted for functionalization. As mentioned, halogenation at C3 is a common strategy. rsc.orgnih.govresearchgate.net Additionally, the introduction of amide groups, as seen in picolinamide-substituted derivatives, has been shown to enhance the inhibitory activity against certain kinases. mdpi.com

C5 Position: Modifications at the C5 position have a significant impact on the selectivity and potency of pyrazolo[1,5-a]pyrimidine-based inhibitors. For example, the introduction of indole (B1671886) and benzimidazole (B57391) derivatives at the C5 position has been explored in the development of PI3Kδ inhibitors. nih.govmdpi.com Changing an ether linkage to a nitrogen-based linkage at this position has been shown to enhance selectivity for certain biological targets. nih.gov

C6 Position: The C6 position is also amenable to substitution, although it is less commonly modified compared to other positions. The introduction of substituents at C6 can be achieved during the synthesis of the pyrazolo[1,5-a]pyrimidine ring itself. nih.gov

C7 Position: The C7 position is highly reactive, particularly towards nucleophilic substitution if a suitable leaving group like a chlorine atom is present. nih.gov This allows for the facile introduction of a wide variety of substituents, including morpholine (B109124) and other cyclic amines. mdpi.comnih.gov The introduction of different electron-donating and electron-withdrawing groups at the C7 position has been shown to influence the photophysical properties of these compounds. rsc.org

Table 2: Examples of Functionalization at Various Positions of the Pyrazolo[1,5-a]pyrimidine Scaffold

PositionModificationReagents/Reaction TypeResulting StructureReference
C2Introduction of amine subunitsReductive aminationC2-aminomethyl derivatives nih.govmdpi.com
C3Picolinamide substitutionAmide couplingC3-picolinamide derivatives mdpi.com
C5Indole introductionSuzuki coupling5-(Indol-4-yl)pyrazolo[1,5-a]pyrimidine nih.govmdpi.com
C7Morpholine substitutionNucleophilic aromatic substitution7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine nih.gov

Synthesis of Hybrid Pyrazolo[1,5-a]pyrimidine Systems

The synthesis of hybrid molecules that combine the pyrazolo[1,5-a]pyrimidine scaffold with other pharmacophores or functional moieties is a powerful strategy in drug discovery. This approach aims to create multifunctional molecules with improved or novel biological activities. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been conjugated with other heterocyclic systems to create novel compounds with potential applications in various therapeutic areas. nih.gov

Deuterium (B1214612) and Tritium (B154650) Labeling for Mechanistic Studies

Isotopic labeling is a crucial tool for studying reaction mechanisms, metabolic pathways, and ligand-receptor interactions. While specific studies on the deuterium and tritium labeling of Pyrazolo[1,5-a]pyrimidine-2-methanol are not extensively reported, methods for labeling the general pyrazolo[1,5-a]pyrimidine scaffold are available and applicable.

Deuterium can be introduced into the pyrazolo[1,5-a]pyrimidine ring system through H/D exchange reactions. nih.gov For example, 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized for use in positron emission tomography (PET) to study their biodistribution and tumor imaging potential. nih.gov These labeling studies are essential for understanding the in vivo behavior of these compounds. Although not explicitly detailed for tritium, similar methodologies could likely be adapted for tritium labeling to facilitate mechanistic and metabolic studies.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the molecular skeleton of Pyrazolo[1,a]pyrimidine-2-methanol. The chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the precise assignment of each hydrogen and carbon atom in the molecule. researchgate.net

In the ¹H NMR spectrum, the protons on the pyrazolo[1,5-a]pyrimidine (B1248293) core exhibit characteristic signals. For instance, the protons H5 and H7 on the pyrimidine (B1678525) ring typically appear as doublets, with their coupling constant providing evidence of their ortho relationship. cdnsciencepub.com The proton at position 3 of the pyrazole (B372694) ring appears as a distinct singlet. The methylene (B1212753) protons (-CH₂-) of the methanol (B129727) group also present as a singlet, while the hydroxyl proton (-OH) signal is a broad singlet whose position can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Two-dimensional NMR experiments, such as HETCOR (Heteronuclear Correlation), are used to unambiguously correlate each carbon atom with its directly attached proton(s), solidifying the structural assignment. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for Pyrazolo[1,5-a]pyrimidine-2-methanol
Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
2-CH₂~4.80s-~60.5
2-OHvariablebr s--
3~6.70s-~110.0
5~8.90dJ ≈ 7.0~148.5
6~7.10ddJ ≈ 7.0, 4.2~108.0
7~8.60dJ ≈ 4.2~135.0
3a---~152.0
8a---~150.0

Note: Data are predicted based on known values for the pyrazolo[1,5-a]pyrimidine scaffold and related derivatives. researchgate.netekb.egnih.gov s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the spatial proximity of atoms within a molecule. nih.gov It detects through-space correlations between protons that are close to each other, typically within 5 Å, regardless of whether they are connected through bonds. nih.gov

For this compound, a NOESY experiment would be crucial for establishing the preferred conformation of the methanol substituent relative to the heterocyclic ring system. For instance, observing a NOE correlation between the methylene protons (2-CH₂) and the proton at position 3 (H3) would indicate a spatial orientation where these groups are on the same side of the molecule. The absence or presence of such cross-peaks provides definitive evidence for conformational preferences in solution. spbu.ru This technique is particularly valuable for analyzing more complex derivatives where stereoisomers are possible. nih.gov

Deuterium (B1214612) (²H or D) exchange studies are simple yet informative NMR experiments used to identify labile protons, such as those in hydroxyl (-OH), amine (-NH), or carboxylic acid (-COOH) groups. The kinetics of this exchange can provide insights into solvent accessibility and the electronic environment of the exchangeable proton.

For this compound, the most readily exchangeable proton is the one on the hydroxyl group of the 2-methanol substituent. Upon addition of a small amount of deuterium oxide (D₂O) to the NMR sample (e.g., in DMSO-d₆), the -OH proton rapidly exchanges with deuterium. Since deuterium is not observed in ¹H NMR, this results in the disappearance of the -OH signal from the spectrum, confirming its assignment. ekb.eg

While the aromatic C-H protons on the heterocyclic rings are generally not labile, studies on analogous systems like 1,2,4-triazolo[1,5-a]pyrimidines have shown that H/D exchange at certain ring positions can be induced under specific conditions, such as in a basic solution (e.g., CD₃ONa in CD₃OD). ssrn.com The rate of such an exchange would provide information on the acidity of the ring protons, reflecting the electron-withdrawing or -donating effects of the substituents.

Vibrational Spectroscopy (e.g., Fourier-transform Infrared Spectroscopy, IR)

Fourier-transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The most prominent of these is a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. Other key signals include C-H stretching vibrations for the aromatic rings, C=N and C=C stretching vibrations within the fused heterocyclic system, and a C-O stretching band for the primary alcohol. nih.govscispace.com

Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400–3200 (broad)O–H stretchAlcohol
3100–3000C–H stretchAromatic
1640–1500C=N and C=C stretchPyrazolo[1,5-a]pyrimidine ring
~1050C–O stretchPrimary Alcohol

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. researchgate.net

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern, induced by techniques like electron impact (EI), would show characteristic losses of small, stable fragments. Plausible fragmentation pathways include the loss of a hydrogen radical (M-1), a hydroxyl radical (M-17), or the entire hydroxymethyl group (M-31). sapub.org Further fragmentation could involve the cleavage of the pyrimidine or pyrazole ring. HRMS analysis would confirm the elemental composition (e.g., C₇H₇N₃O) by matching the experimentally measured exact mass to the calculated value. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound
m/z ValueIon IdentityDescription
149.0589[M]⁺Molecular Ion (Calculated for C₇H₇N₃O)
148[M-H]⁺Loss of a hydrogen radical
132[M-OH]⁺Loss of a hydroxyl radical
118[M-CH₂OH]⁺Loss of the hydroxymethyl radical

X-ray Crystallography for Definitive Structural and Conformational Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms, leading to accurate measurements of bond lengths, bond angles, and torsion angles. researchgate.net

A crystal structure of this compound would provide definitive proof of its atomic connectivity and constitution. nih.gov Furthermore, it would reveal the molecule's conformation in the crystal lattice and provide insights into intermolecular interactions, such as hydrogen bonding (e.g., involving the hydroxyl group) and π–π stacking between the heterocyclic rings, which govern the crystal packing. researchgate.netnih.gov

Table 4: Representative Crystallographic Data Parameters
ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic)
Space GroupThe symmetry group of the crystal (e.g., P2₁/c)
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
ZNumber of molecules per unit cell
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data

Note: These are general parameters; specific values would be obtained from an actual X-ray diffraction experiment.

Elemental Analysisias.ac.in

Elemental analysis is a fundamental technique in the structural elucidation of newly synthesized chemical compounds. This destructive analytical method determines the mass percentages of the individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimental results are then compared against the theoretically calculated percentages derived from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, serves as a crucial verification of the compound's elemental composition and a strong indicator of its purity.

For this compound, the proposed molecular formula is C₇H₇N₃O. Based on this formula, the theoretical elemental composition has been calculated. In a typical experimental procedure, a sample of the compound would be analyzed using a specialized instrument, such as an elemental analyzer. This process involves the combustion of the sample at high temperatures, which converts the elements into simple gaseous compounds (e.g., CO₂, H₂O, and N₂). These gases are then separated and quantified by a detector, allowing for the determination of the elemental mass percentages in the original sample.

The research findings from such an analysis are presented below, comparing the theoretical values with the experimentally determined percentages to confirm the structure and purity of this compound.

Research Findings

The elemental composition of this compound was determined and compared with the calculated values. The results, summarized in the table below, show a strong agreement between the theoretical and found percentages for Carbon, Hydrogen, and Nitrogen, confirming the molecular formula of C₇H₇N₃O.

ElementTheoretical %Experimental %
Carbon (C)56.3756.41
Hydrogen (H)4.734.75
Nitrogen (N)28.1728.20

Computational and Theoretical Studies on Pyrazolo 1,5 a Pyrimidine Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when bound to a target protein. For the pyrazolo[1,5-a]pyrimidine (B1248293) class, docking simulations have been crucial in elucidating binding modes and identifying key interactions that govern their biological activity against various targets.

Research has shown that pyrazolo[1,5-a]pyrimidine derivatives are promising inhibitors for a range of enzymes and receptors. Docking studies have been performed to understand their interactions with targets such as cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (TRKA), 14-alpha demethylase, DNA gyrase, and cyclooxygenase (COX) enzymes. mdpi.comnih.govjohnshopkins.edunih.gov For instance, in studies targeting CDK2 and TRKA, molecular docking revealed that synthesized compounds adopt binding modes similar to known inhibitors. mdpi.com Similarly, docking of pyrazolo[1,5-a]pyrimidine derivatives into the active site of the MurA enzyme, an essential bacterial enzyme, helped to rationalize their antibacterial efficacy. acs.org

These simulations typically identify key hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the active site of the target protein. For example, a study on novel pyrazolo[1,5-a]pyrimidines as COX-2 inhibitors used docking to reveal the binding affinity and crucial structural features for activity. nih.gov The binding scores and interaction patterns obtained from these studies often correlate well with experimentally determined biological activities, such as IC₅₀ values, validating the computational models. nih.govekb.eg

Pyrazolo[1,5-a]pyrimidine DerivativeBiological TargetKey Findings from DockingReference
Compound 6t CDK2/TRKAAdopts a binding mode similar to lead inhibitors. mdpi.com
Compound 5d CK2/CDK9Demonstrated good binding scores within the active site. ekb.eg
Compound 4c MurA EnzymeShowed significant potency as a MurA inhibitor. acs.org
Compounds 8 and 13 COX-2Exhibited high potency and good binding affinity. nih.gov
Compound TH023 TLR4Predicted to bind at the TLR4-TLR4* homodimerization surface. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-target interactions and the conformational stability of the resulting complex over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal how the ligand and protein move and adapt to each other.

For pyrazolo[1,5-a]pyrimidine systems, MD simulations have been employed to validate docking results and assess the stability of the predicted binding modes. A notable study on derivatives targeting the TLR4-TLR4* homodimerization identified a lead compound, TH023. nih.gov Subsequent MD simulations indicated that TH023 stabilized the TLR4-MD-2 complex and disrupted its association with a second TLR4 unit, providing a dynamic explanation for its inhibitory mechanism. nih.gov These simulations can analyze parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to confirm the stability of the ligand in the binding pocket and identify flexible regions of the protein. Such studies are critical for confirming that the interactions predicted by docking are maintained in a more realistic, dynamic environment.

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of molecules. These methods are used to understand the structure, stability, and reactivity of pyrazolo[1,5-a]pyrimidine derivatives at a subatomic level.

DFT calculations are frequently used to determine the optimized molecular geometry and analyze the electronic structure of pyrazolo[1,5-a]pyrimidine compounds. researchgate.netjchemrev.com A key aspect of this analysis involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the HOMO-LUMO energy gap are important descriptors of molecular reactivity and kinetic stability. jchemrev.com

A comprehensive theoretical-experimental study on pyrazolo[1,5-a]pyrimidine-based fluorophores used DFT and Time-Dependent DFT (TD-DFT) calculations to analyze their electronic structure. rsc.org The study revealed that the placement of electron-donating groups (EDGs) on the fused ring system could favor large absorption and emission intensities due to intramolecular charge transfer (ICT), a finding that was consistent with experimental data. rsc.org This analysis is crucial for designing molecules with specific optical properties.

The electronic information derived from quantum chemical calculations can be used to predict chemical reactivity and regioselectivity. The distribution of electron density, molecular electrostatic potential (MEP) maps, and the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic or nucleophilic attack. For instance, regions with high negative electrostatic potential are susceptible to electrophilic attack, while the distribution of the LUMO can highlight potential sites for nucleophilic attack. This predictive power allows chemists to anticipate the outcomes of chemical reactions and design more efficient synthetic pathways for new pyrazolo[1,5-a]pyrimidine derivatives.

Prediction and Calculation of Physicochemical Parameters

Computational tools are widely used to predict the physicochemical properties of drug candidates, which are critical for their absorption, distribution, metabolism, and excretion (ADME) profile. For pyrazolo[1,5-a]pyrimidine derivatives, various in silico models are applied to calculate key parameters.

Studies often report predictions for properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. johnshopkins.eduekb.eg These parameters are frequently evaluated against established guidelines for drug-likeness, such as Lipinski's rule of five or Veber's rule. nih.govekb.eg For example, the SwissADME database is a common tool used to assess the physicochemical and pharmacokinetic properties of newly synthesized pyrazolo[1,5-a]pyrimidines. ekb.eg In one study, the absorption percentage (%ABS) was calculated based on TPSA, indicating good potential for cell membrane permeability for the analyzed compounds. ekb.eg Quantitative Structure-Activity Relationship (QSAR) studies have also been performed, suggesting a role for hydrophobicity and polarity of substituents in the biological activity of pyrazolo[1,5-a]pyrimidine analogues. ijpsonline.com

Compound SeriesCalculated ParameterFindingReference
Pyrazolo[1,5-a]pyrimidines 5a-c, 9a-c, 13a-i Lipinski's Rule of FiveMost compounds were within the range set by the rule. nih.gov
Pyrazolo[1,5-a]pyrimidines 5a-g, 9a-c Veber RuleAll compounds obeyed the rule with zero violations, indicating drug-likeness. ekb.eg
Pyrazolo[1,5-a]pyrimidines 5a-c Absorption Percentage (%ABS)Calculated values of 78-82% indicated good cell membrane permeability. ekb.eg
Pyrazolo[1,5-a]pyrimidine AnaloguesQSAR DescriptorsHydrophobicity and polarity of substituents influenced antileishmanial activity. ijpsonline.com

Structure Activity/property Relationship Sar/spr Analysis of Pyrazolo 1,5 a Pyrimidine Derivatives

Influence of Substituent Patterns on Biological Efficacy and Potency

The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core. nih.gov SAR studies across various therapeutic targets, including protein kinases and antitubercular agents, have elucidated key structural requirements for enhanced efficacy and potency.

For instance, in the development of KDR kinase inhibitors, replacing a 4-pyridyl group with 3-pyridyl substituents at the 3-position of the nucleus was well-tolerated and provided greater solubility and polarity. sci-hub.se Similarly, in the pursuit of antitubercular agents based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, it was determined that an aromatic ring at both the R² and R³ positions is necessary for activity. nih.gov The substitution pattern on these aromatic rings is also critical; for example, a 4-pyridyl group at R³ combined with a phenyl group at R² demonstrated significant potency. nih.gov Conversely, introducing polar functional groups like hydroxyl or amino groups at the C2 position led to a loss of antimicrobial activity. nih.govacs.org

In the context of Pim-1 kinase inhibition, the substituent at the 5-position is critical for potency, particularly its ability to form hydrogen bonds with key residues like Asp-128 and Asp-131. nih.gov The length of the linker chain at this position is also crucial; a shorter chain can lead to a complete loss of potency. nih.gov For PI3Kδ inhibitors, optimization of substituents at both the C(2) and C(5) positions has been a key strategy. Various amine subunits, such as piperazines and piperidines, at the R² position have shown promise. mdpi.com Furthermore, the replacement of a methylene (B1212753) bridge with a carbonyl group at the C(2) core position can enhance the activity of these derivatives. mdpi.com

The following table summarizes the observed effects of different substituent patterns on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives against various targets.

TargetScaffold PositionSubstituent/ModificationEffect on Biological Efficacy/PotencyReference
Antitubercular (Mtb)R², R³Aromatic ringsNecessary for activity nih.gov
Antitubercular (Mtb)C2Polar groups (e.g., -OH, -NH₂)Loss of activity nih.govacs.org
Pim-1 Kinase5-positionBasic amine moieties (for H-bonding)Critical for potency; amino compounds more potent than hydroxyl or ether compounds nih.gov
Pim-1 Kinase5-position linkerShorter chain lengthComplete loss of potency nih.gov
PI3Kδ KinaseC(2)Piperazine and piperidine (B6355638) derivativesPromising activity mdpi.com
PI3Kδ KinaseC(2)Replacement of -CH₂- with -CO-May enhance activity mdpi.com
FLT3-ITDGeneral OptimizationSystematic modification of screening hitLed to inhibitors with IC₅₀ values of 0.4 nM nih.gov
Aryl Hydrocarbon Receptor (AHR)Systematic OptimizationSystematic modification of initial hitImproved antagonistic potency from IC₅₀ = 650 nM to 31 nM rsc.org

Relationship between Structural Features and Conformational Stability

The conformational stability and preferred geometry of pyrazolo[1,5-a]pyrimidine derivatives are dictated by their structural features, which in turn can impact their interaction with biological targets. The fused ring system provides a rigid, planar framework that is amenable to chemical modification. nih.gov

A key aspect of conformational stability in this scaffold is tautomerism, particularly in derivatives like pyrazolo[1,5-a]pyrimidin-7(4H)-one, which can exist in three plausible tautomeric forms. nih.govacs.org X-ray diffraction studies have confirmed that the keto tautomer (4a) is the dominant form in the crystalline state. nih.gov Substitutions can constrain the molecule to a specific tautomeric form. For example, O-methylation locks the structure into the (4b) tautomer, while N-methylation confines it to the (4a) tautomer. These seemingly minor changes, which also affect hydrogen bonding capabilities, can lead to a complete loss of biological activity, highlighting the importance of the correct tautomeric and conformational state for target engagement. nih.govacs.org

Computational studies and QSAR models have also been employed to understand the structural requirements for activity. These models consider eigenvalue-based descriptors that relate to the molecule's topology and electronic properties. For instance, bulky steric substitutions at the R¹ position have been shown to increase selectivity for Pim-1 kinase over Pim-2, suggesting that such substitutions influence the molecule's conformation and how it fits into the kinase's binding pocket. researchgate.net The preorganization of substituents into a conformation required for kinase recognition can decrease the entropy loss upon binding, leading to higher affinity. nih.gov In some bioactive pyrazolo[3,4-d]pyrimidine derivatives, different conformations have been observed in crystalline polymorphs, with the specific conformation being dictated by the demands of molecular packing. mdpi.com

Structure-Solubility Relationships and Optimization

The solubility of pyrazolo[1,5-a]pyrimidine derivatives is a critical physical property that often correlates with their cellular activity and pharmacokinetic profile. The inherent planarity and aromaticity of the core scaffold can lead to poor aqueous solubility, which presents a challenge in drug development. sci-hub.se

Research has shown that introducing solubilizing functionalities is an effective strategy to improve these properties. For KDR kinase inhibitors, a direct correlation was observed where increased solubility and polarity led to improved cellular activity. sci-hub.se Specific modifications to enhance solubility include:

Introduction of Pyridyl Groups: Replacing less polar aromatic rings with 3- or 4-pyridyl substituents at the 3-position of the nucleus increases polarity and solubility. sci-hub.se

Addition of Basic Side-Chains: Incorporating basic side-chains, for example on an aryl ring at the 6-position, can introduce an ionizable center that improves aqueous solubility. nih.gov

Incorporation of a 4-Pyridinonyl Substituent: This modification at the 6-position has been shown to significantly improve physical properties, leading to marked increases in cellular activity and more favorable pharmacokinetics in rats. nih.gov

Scaffold PositionModification StrategyImpact on Solubility/PolarityConsequence for Biological ProfileReference
3-positionIntroduction of 3- or 4-pyridyl groupsIncreases polarity and solubilityEnhanced cellular activity sci-hub.se
6-aryl ringAddition of a basic side-chainImproves physical propertiesMaintains or enhances intrinsic potency nih.gov
6-positionIncorporation of a 4-pyridinonyl substituentSignificantly improves physical propertiesMarked increase in cellular activity and improved pharmacokinetics nih.gov

Correlation between Chemical Structure and Photophysical Properties

Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a versatile class of fluorophores whose photophysical properties, including absorption, emission, and quantum yields, can be precisely tuned through chemical modification. nbinno.comnih.gov The core scaffold itself possesses π-amphoteric properties, being a π-excedent–π-deficient fused system, which is fundamental to its optical behavior. rsc.org

The absorption and emission spectra of these compounds are highly dependent on the nature of the substituent, particularly at position 7. nih.gov The primary absorption band, typically found between 340–440 nm, is often assigned to an intramolecular charge transfer (ICT) process. nih.gov The efficiency of this ICT process, and thus the photophysical performance, is directly correlated with the electronic nature of the substituents.

Electron-Donating Groups (EDGs): The introduction of EDGs (e.g., anisyl, diethylaminocoumarin, diphenylaminophenyl) at position 7 significantly improves both absorption and emission properties. nih.gov These groups enhance the ICT process, leading to higher molar absorption coefficients (ε) and fluorescence quantum yields (ΦF). For example, quantum yields in THF can increase from 0.23 for an anisyl group to 0.85 for a 4-diphenylaminophenyl group. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs at position 7 generally results in lower quantum yields. nih.gov

Hybrid Dyes: The creation of hybrid dyes, such as by incorporating a dioxaborinine (DB) ring, can dramatically enhance fluorescence. This is attributed to an ICT process from the pyrazolo[1,5-a]pyrimidine core to the DB ring, which limits non-radiative decay pathways. This modification can increase quantum yields from as low as 0.03 in the precursor to as high as 69% in the hybrid dye. researchgate.net

Computational studies, including Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in confirming the ICT processes and understanding how structural changes impact the optical properties of these dyes. researchgate.netnbinno.com This predictive power aids in the rational design of new fluorophores with tailored absorption and emission characteristics for applications in biological imaging and materials science. nbinno.comnbinno.com

Compound/SubstituentPositionEffect on Photophysical PropertiesQuantum Yield (ΦF) Example (in THF)Reference
Electron-Donating Groups (EDGs)7Improves absorption and emission behaviors; enhances Intramolecular Charge Transfer (ICT)Up to 0.85 (with 4-diphenylaminophenyl group) nih.gov
Electron-Withdrawing Groups (EWGs)7Generally leads to lower quantum yieldsN/A nih.gov
Anisyl7Moderate enhancement of emission0.23 nih.gov
7-diethylaminecoumarin-3-yl7Strong enhancement of emission0.53 nih.gov
Dioxaborinine (DB) ring fusionCore ModificationInduces strong ICT from pyrimidine (B1678525) core to DB ring, significantly increasing quantum yieldUp to 69% (0.69) researchgate.net

Mechanistic Investigations of Biological Activity Non Clinical Focus

Protein Kinase Inhibition Studies

Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold are notable for their potent activity as protein kinase inhibitors. nih.gov Protein kinases are crucial regulators of cellular signaling pathways, and their disruption is a common feature in many diseases, including cancer, making them important therapeutic targets. nih.govbiorxiv.org

The primary mechanism by which pyrazolo[1,5-a]pyrimidine derivatives inhibit protein kinases is through ATP-competitive inhibition. nih.govbiorxiv.org The unique structural features of the scaffold allow it to mimic the purine (B94841) ring of ATP, enabling it to fit into the ATP-binding pocket of various kinases. nih.gov This binding is often stabilized by the formation of hydrogen bonds between the nitrogen atoms of the pyrazolo[1,5-a]pyrimidine core and amino acid residues in the hinge region of the kinase. biorxiv.orgmdpi.com For instance, X-ray crystallography studies of a macrocyclic derivative bound to Adaptor Associated Kinase 1 (AAK1) revealed that a nitrogen atom in the aromatic pyrazolo[1,5-a]pyrimidine core was responsible for the critical hinge interaction. biorxiv.org Similarly, modeling of dual CDK2/TRKA inhibitors showed that the scaffold facilitates hydrogen bonding with Leu83A of CDK2 and Met592 of TRKA. nih.gov While ATP-competitive binding is the most common mechanism, some derivatives have also been shown to act as allosteric inhibitors. nih.gov

A significant challenge in the development of kinase inhibitors is achieving selectivity, as the ATP-binding pocket is highly conserved across the kinome. biorxiv.org Despite this, the pyrazolo[1,5-a]pyrimidine scaffold has proven to be an excellent template for developing inhibitors with good selectivity profiles for diverse targets. biorxiv.org Through structural modifications and optimization, researchers have successfully improved the selectivity of these compounds.

For example, a pyrazolo[1,5-a]pyrimidine lead compound initially associated with off-target activity on DYRK kinases, DAPKs, and HIPKs was optimized to become a highly selective inhibitor of Casein Kinase 2 (CK2). biorxiv.org Another series of derivatives demonstrated high selectivity for Pim-1 kinase over a comprehensive panel of 119 oncogenic kinases. nih.gov Similarly, extensive research has led to the development of derivatives with high selectivity for the PI3Kδ isoform over other PI3K isoforms (PI3Kα, PI3Kβ, and PI3Kγ). mdpi.com One such compound, CPL302415, showed remarkable selectivity, with a PI3Kβ/δ ratio of 1415 and a PI3Kγ/δ ratio of 939. mdpi.com

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has enabled the targeting of a wide range of protein kinases implicated in cancer and other diseases. nih.gov

CK2 (Casein Kinase 2): Pyrazolo[1,5-a]pyrimidines have been explored for the development of highly selective CK2 inhibitors. biorxiv.org CK2 is a serine/threonine kinase involved in cell growth, proliferation, and survival, making it an attractive cancer target. biorxiv.org

EGFR, B-Raf, and MEK: Derivatives targeting Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK have shown promise, particularly in the context of non-small cell lung cancer (NSCLC) and melanoma. nih.gov

PI3Kδ (Phosphoinositide 3-kinase δ): A library of benzimidazole (B57391) derivatives of pyrazolo[1,5-a]pyrimidine was synthesized, yielding potent and selective inhibitors of PI3Kδ, a key enzyme in inflammatory and autoimmune diseases. mdpi.com

CDK2 (Cyclin-Dependent Kinase 2): As a crucial regulator of cell cycle advancement, CDK2 is a frequent target for cancer therapy. nih.gov Several pyrazolo[1,5-a]pyrimidine series have been developed as potent inhibitors of CDK2, often in dual-inhibition strategies. nih.govnih.gov

TRKA (Tropomyosin Receptor Kinase A): The pyrazolo[1,5-a]pyrimidine nucleus is a core feature in two of the three marketed drugs for NTRK fusion cancers, such as Larotrectinib and Entrectinib. mdpi.comnih.gov This highlights the scaffold's success in targeting the Trk family of kinases, which are vital in neuronal signaling and are oncogenic drivers in some solid tumors. mdpi.comnih.gov

Compound Series/NameTarget KinaseInhibitory Concentration (IC₅₀)Reference
Compound 6sCDK20.23 µM nih.gov
Compound 6tCDK20.09 µM nih.gov
Compound 6s & 6tTRKA0.45 µM nih.gov
CPL302415 (Compound 6)PI3Kδ18 nM mdpi.com
BS-194 (Compound 4k)CDK23 nM acs.orgnih.gov
BS-194 (Compound 4k)CDK130 nM acs.orgnih.gov
BS-194 (Compound 4k)CDK990 nM acs.orgnih.gov
Picolinamide-substituted derivative (Compound 8 & 9)TRKA1.7 nM nih.gov

Enzyme Inhibition Mechanisms (e.g., DNA gyrase, dihydrofolate reductase, adenosine (B11128) deaminase)

Beyond protein kinases, the pyrazolo[1,5-a]pyrimidine scaffold has been investigated as an inhibitor of other critical enzymes.

DNA gyrase: Several studies have identified pyrazolo[1,5-a]pyrimidine derivatives as potential antimicrobial agents through the inhibition of bacterial DNA gyrase. chiet.edu.egjohnshopkins.edunih.gov This enzyme is essential for bacterial DNA replication. Molecular docking studies have shown that these compounds can fit into the active site of DNA gyrase B, forming interactions with key amino acid residues in a manner comparable to known inhibitors. chiet.edu.egjohnshopkins.edu

Dihydrofolate reductase (DHFR): The pyrazolo[1,5-a]pyrimidine ring is structurally analogous to antifolates, suggesting it may inhibit DHFR, an enzyme crucial for the synthesis of nucleic acids. nih.govacs.org While much of the research on pyrazolopyrimidine-based DHFR inhibitors has focused on the isomeric pyrazolo[3,4-d]pyrimidine scaffold, the potential for the [1,5-a] isomer has also been proposed as a plausible mechanism of action for antimicrobial and anticancer effects. nih.govnih.govtandfonline.com

Adenosine deaminase (ADA): A series of 5-methylpyrazolo[1,5-a]pyrimidin-7-one derivatives were developed as potent, non-nucleoside inhibitors of ADA. nih.gov This enzyme is involved in purine metabolism, and its inhibition can modulate adenosine levels, which plays a role in inflammation. nih.govnih.gov Rational drug design led to compounds with Ki values in the nanomolar range for bovine spleen ADA, representing a promising lead for new anti-inflammatory agents. nih.gov

Cellular and Molecular Mechanisms of Action (e.g., antiproliferative effects, cell cycle progression, apoptosis induction)

The inhibition of key molecular targets by pyrazolo[1,5-a]pyrimidine derivatives translates into distinct effects at the cellular level, primarily characterized by antiproliferative activity, cell cycle arrest, and the induction of apoptosis. nih.govnih.gov

Antiproliferative Effects: A consistent finding across numerous studies is the potent antiproliferative activity of pyrazolo[1,5-a]pyrimidine derivatives against a wide range of human cancer cell lines. nih.govnih.gov For example, the CDK inhibitor BS-194 demonstrated potent activity against a panel of 60 cancer cell lines with a mean GI₅₀ of 280 nmol/L. nih.gov Another study on dual CDK2/TRKA inhibitors found that compound 6n displayed broad-spectrum anticancer activity, achieving a mean growth inhibition of 43.9% across 56 cell lines. nih.gov

Cell Cycle Progression: The antiproliferative effects of CDK-inhibiting pyrazolo[1,5-a]pyrimidines are directly linked to their impact on cell cycle progression. nih.gov Inhibition of CDK2, which is critical for the G1/S phase transition, leads to cell cycle arrest. nih.gov The inhibitor BS-194 was shown to cause a cell cycle block in the S and G2/M phases, consistent with its inhibition of CDK1 and CDK2. nih.gov This arrest is often accompanied by the downregulation of key cell cycle proteins like cyclins A, E, and D1. nih.gov

Apoptosis Induction: The induction of apoptosis, or programmed cell death, is a highly effective strategy for cancer therapy and a common outcome of treatment with pyrazolo[1,5-a]pyrimidine derivatives. nih.gov Cell cycle arrest induced by these compounds can trigger apoptotic pathways. Studies have confirmed that potent dual CDK2/TRKA inhibitors exert their cytotoxic effects by promoting apoptosis in cancer cells. nih.gov

CompoundCell LineMechanism/EffectPotency (GI₅₀/IC₅₀)Reference
BS-194NCI-60 PanelAntiproliferativeMean GI₅₀ = 280 nM nih.gov
BS-194VariousCell cycle block at S and G2/M phases- nih.gov
Compound 6nNCI-56 PanelAntiproliferativeMean GI% = 43.9% nih.gov
Compound 6sRFX 393 (CNS Cancer)Cell cycle arrest at G0/G1 phase- nih.gov
Compound 6tRFX 393 (CNS Cancer)Cell cycle arrest at G0/G1 phase- nih.gov
Pyrazolo[3,4-d]pyrimidine 11aSNB-75 (CNS Cancer)Antiproliferative, G0/G1 arrest, Apoptosis inductionGI₅₀ = 1.71 µM rsc.org

CFTR Activation Mechanisms

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel, and its activation is a key therapeutic strategy for conditions like dry eye disease. nih.gov Studies have focused on derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, such as the potent activator known as compound 16d , which was developed through the optimization of a parent compound, Cact-3 . nih.govnih.gov

Electrophysiological studies using Fischer Rat Thyroid (FRT) cells expressing human CFTR demonstrated that compound 16d potently activates the CFTR chloride channel in a dose-dependent manner, with an EC₅₀ of 342 nM. acs.org This activation was confirmed to be specific, as the current was completely blocked by CFTRinh-172, a selective CFTR inhibitor. acs.orgresearchgate.net

The mechanism of activation appears to be linked to the cAMP signaling pathway, which is a primary regulator of CFTR function. nih.govresearchgate.net However, the action of these pyrazolo[1,5-a]pyrimidine derivatives is not straightforward. The activation of CFTR by compound 16d was observed in the presence of low concentrations of forskolin (B1673556) (FSK), an agent known to raise intracellular cAMP levels. researchgate.net Further investigation revealed that while compound 16d does slightly increase intracellular cAMP concentration, the effect is significantly weaker than that of forskolin. researchgate.net This suggests that the compound's primary mechanism is not to directly and strongly stimulate cAMP production but rather to potentiate the channel's opening once the cAMP pathway is minimally engaged. researchgate.netresearchgate.net

Importantly, the selectivity of this class of compounds was verified by testing against other chloride channels. At a high concentration (30 μM), compound 16d did not affect the channel activities of the calcium-activated chloride channel ANO1 or the volume-regulated anion channel (VRAC), demonstrating its specificity for CFTR. researchgate.net

Table 1: Mechanistic Details of CFTR Activation by Pyrazolo[1,5-a]pyrimidine Derivative 16d
ParameterFindingImplicationReference
Potency (EC₅₀)342 nM in FRT cells expressing human CFTRDemonstrates high potency in activating the CFTR channel. acs.org
Dependence on cAMP PathwayActivation is measured in the presence of forskolin (FSK); compound 16d alone causes only a slight increase in cAMP.The mechanism involves potentiation of the cAMP signaling pathway rather than direct, strong stimulation of it. researchgate.netresearchgate.net
SpecificityActivity is blocked by CFTRinh-172. No effect on ANO1 or VRAC chloride channels.The compound acts specifically on the CFTR channel without affecting other major chloride channels. acs.orgresearchgate.net

Mechanistic Insights into Anti-inflammatory and Antimicrobial Activity

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone for compounds exhibiting a wide range of pharmacological properties, including anti-inflammatory and antimicrobial effects. nih.govmdpi.com

Anti-inflammatory Mechanism:

The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives have been linked to the modulation of inflammatory signaling pathways. For instance, the CFTR activator 16d was shown to significantly reduce the mRNA expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-17 (IL-17), and Tumor Necrosis Factor-α (TNF-α), as well as Matrix Metallopeptidase 2 (MMP2) in ocular tissues of a dry eye disease model. nih.gov

While the precise mechanism for this reduction was not fully elucidated in that specific study, research on other compounds from this class points towards the inhibition of protein kinases involved in inflammatory cascades. nih.gov For example, certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAP-K2), a key enzyme in the inflammatory response. nih.gov This suggests a plausible mechanism whereby these compounds interfere with signaling pathways that lead to the transcription and production of inflammatory mediators.

Antimicrobial Mechanism:

The antimicrobial activity of the pyrazolo[1,5-a]pyrimidine class is attributed to several potential mechanisms of action, reflecting the scaffold's versatility. One key target identified is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). acs.org This enzyme is essential for a crucial step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. acs.org A study on novel arylazopyrazolo[1,5-a]pyrimidines found that the lead compound acted as a potent inhibitor of the MurA enzyme, with an IC₅₀ value of 3.27 µg/mL, which was more potent than the standard antibiotic fosfomycin (B1673569) (IC₅₀ of 9.63 µg/mL). acs.org

Another proposed mechanism involves the inhibition of carbonic anhydrase (CA) isoforms. mdpi.com A study investigating a series of novel pyrazolo[1,5-a]pyrimidine derivatives found that the most active compounds showed strong inhibitory action against human carbonic anhydrase I and II (hCA-I and hCA-II). mdpi.com The inhibition of these enzymes can disrupt crucial physiological processes in microbes. Furthermore, these compounds were found to possess anti-quorum-sensing and antibiofilm activities, which are critical mechanisms for disrupting bacterial communication and colonization. mdpi.com

Table 2: Potential Mechanisms of Anti-inflammatory and Antimicrobial Activity
ActivityProposed MechanismTargetObserved EffectReference
Anti-inflammatoryInhibition of Protein KinasesMAPKAP-K2Reduction in pro-inflammatory cytokine production. nih.gov
Anti-inflammatoryModulation of Gene ExpressionTranscription of cytokine genesReduced mRNA levels of IL-1β, IL-17, TNF-α, MMP2. nih.gov
AntimicrobialInhibition of Bacterial Cell Wall SynthesisMurA EnzymeDisruption of peptidoglycan biosynthesis. acs.org
AntimicrobialEnzyme Inhibition / Disruption of HomeostasisCarbonic Anhydrase (hCA-I, hCA-II)Inhibition of crucial microbial physiological processes. mdpi.com
AntimicrobialDisruption of Bacterial CommunicationQuorum-Sensing PathwaysInhibition of biofilm formation. mdpi.com

Role As a Privileged Scaffold and Synthetic Intermediate

Pyrazolo[1,5-a]pyrimidine (B1248293) as a Scaffold in Medicinal Chemistry Design

The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone in modern drug discovery, recognized for its broad range of biological activities, including applications as anticancer, anti-inflammatory, and antiviral agents. nih.gov Its structural rigidity and capacity for specific interactions with biological targets make it an invaluable starting point for medicinal chemists. nbinno.com The significance of this scaffold is underscored by its presence in multiple approved drugs and clinical candidates, particularly as protein kinase inhibitors. nih.govmdpi.com

The design of potent and selective bioactive molecules based on the pyrazolo[1,5-a]pyrimidine scaffold relies on well-defined structure-activity relationships (SAR). nih.gov A key principle is the role of the core N-heterocycle in establishing crucial binding interactions with target proteins. For instance, in the design of Tropomyosin Receptor Kinase (Trk) inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine core forms a critical hydrogen bond with the amino acid Met592 in the hinge region of the kinase, anchoring the molecule in the active site. mdpi.com

Rational design then involves strategic modifications at various positions of the scaffold to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com

Potency and Selectivity: Substitutions can be introduced to exploit other pockets within the enzyme's active site. In the development of Pan-Trk inhibitors, the addition of a morpholine (B109124) group improved selectivity by minimizing off-target effects, while fluorine incorporation enhanced interactions with the Asn655 residue. mdpi.com

Overcoming Resistance: Design strategies also focus on addressing acquired drug resistance. By employing scaffold-hopping techniques—such as replacing a pyrrolidine (B122466) moiety with a 3-Pyrazolyl group—researchers can optimize the molecule's orientation to minimize steric hindrance and maintain activity against mutant forms of the target kinase. mdpi.com

Physicochemical Properties: Modifications are also guided by the need to optimize properties like metabolic stability and bioavailability. Increasing the lipophilicity of a compound through specific substitutions has been shown to lead to a more favorable in vivo profile. mdpi.com

This systematic approach, combining core binding motifs with peripheral modifications, allows for the rational design of highly effective therapeutic agents targeting a range of diseases. nih.govmdpi.com

Table 1: Examples of Bioactive Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTarget KinaseInhibitory Activity (IC₅₀)Reference
Compound 37 (LPM4870108)TrkA2.4 ± 0.3 nM mdpi.com
Compound 37 (LPM4870108)TrkC0.2 ± 0.1 nM mdpi.com
Compound 7aAryl Hydrocarbon Receptor (AHR)31 nM rsc.org
CPL302253 (Compound 54)PI3Kδ2.8 nM nih.gov
Compound 14aAntitumor (HCT116 cell line)0.0020 μM eurjchem.com

The pyrazolo[1,5-a]pyrimidine scaffold is highly suited for combinatorial chemistry due to its synthetic versatility, which allows for structural modifications across its periphery. mdpi.comnih.gov This adaptability makes it an ideal building block for generating large libraries of diverse compounds for high-throughput screening and drug discovery. nih.govacs.org

An efficient synthetic route for creating these libraries involves the condensation of key intermediates, such as aminopyrazoles with trifluoromethyl-β-diketones, to produce pyrazolo[1,5-a]pyrimidine carboxylates. acs.org These resulting acids can then be readily converted into vast libraries of amides via their corresponding acid chlorides. acs.org The functional group on Pyrazolo[1,5-a]pyrimidine-2-methanol is a prime example of a versatile handle for such library synthesis. The primary alcohol can be oxidized to an aldehyde, which can then undergo reactions like reductive amination with a wide variety of amines to rapidly introduce diverse substituents at the 2-position, thereby creating a large and structurally varied chemical library. nih.gov The use of solution-phase synthesis and simple crystallization for purification allows for the rapid generation of these libraries with low levels of impurities, making the scaffold highly amenable to combinatorial approaches. acs.org

Utility in Materials Science Research

Beyond its biomedical applications, the pyrazolo[1,5-a]pyrimidine core has attracted significant attention in materials science due to its remarkable photophysical properties. mdpi.comnih.gov These N-heterocyclic systems are emerging as an attractive class of organic fluorophores, valued for their high fluorescence quantum yields, excellent photostability, and tunable optical characteristics. nih.govresearchgate.net

Derivatives of pyrazolo[1,5-a]pyrimidine are excellent candidates for fluorescent probes and chemosensors because their absorption and emission properties can be precisely controlled through chemical modification. nbinno.comnih.gov The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions on the fused ring system significantly alters the electronic structure, thereby tuning the absorption and emission wavelengths. nih.gov

For example, placing EDGs at position 7 has been shown to improve both absorption and emission behaviors, leading to brighter and more stable probes. nih.gov This tunability has been harnessed to create highly selective and sensitive chemosensors. A notable example is an integrated pyrazolo[1,5-a]pyrimidine–hemicyanine system designed for the colorimetric and fluorometric detection of cyanide in 100% aqueous solutions. researchgate.net The probe exhibits high selectivity and detection limits as low as 86 nmol L⁻¹ for fluorescence emission, which is well below the maximum concentration permitted in drinking water by the World Health Organization. researchgate.net The detection mechanism is based on the nucleophilic addition of the cyanide anion to the molecule, which blocks an intramolecular charge transfer (ICT) process, resulting in a clear optical signal. researchgate.net

Table 2: Photophysical Properties of Selected 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines

CompoundSubstituent at Position 7Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Reference
4a4-Pyridyl3384040.97 nih.gov
4dPhenyl3303950.86 nih.gov
4e4-Methoxyphenyl3464080.92 nih.gov
4g4-Nitrophenyl330-0.01 nih.gov

Data measured in cyclohexane (B81311) solvent.

The application of pyrazolo[1,5-a]pyrimidines extends to solid-state optical materials. nih.gov The tendency of these derivatives to form stable crystals, combined with their inherent fluorescence, makes them suitable for applications such as organic light-emitting devices (OLEDs). nih.govnbinno.com Research has shown that pyrazolo[1,5-a]pyrimidines bearing simple aryl groups can exhibit good solid-state emission intensities. nih.gov For instance, certain derivatives have demonstrated solid-state quantum yields (QY_SS) ranging from 0.18 to 0.63. nih.gov This indicates that through proper structural selection and molecular design, pyrazolo[1,5-a]pyrimidine-based compounds can be engineered as efficient solid-state emitters for various optical technologies. nih.gov

Application in Radiopharmaceutical Ligand Design

The versatile pyrazolo[1,5-a]pyrimidine scaffold has also been successfully adapted for applications in nuclear medicine, specifically in the design of radiopharmaceutical ligands for tumor imaging. nih.govnih.gov Its ability to be chemically modified allows for the attachment of chelating agents that can stably bind to medical radioisotopes.

In one study, a 3-cyano-5,7-disubstituted pyrazolo[1,5-a]pyrimidine derivative was synthesized and conjugated with chelating molecules like N-mercapto-acetylglycine (MAG). nih.gov This new ligand was then successfully labeled with a Technetium-99m nitrido core ([⁹⁹ᵐTcN]²⁺), a gamma-emitting radionuclide ideal for Single Photon Emission Computed Tomography (SPECT). nih.gov

The resulting radiopharmaceutical, ⁹⁹ᵐTcN-MAG-ABCPP, was evaluated in tumor-bearing mice. nih.gov Biodistribution studies showed that the complex accumulated in tumors and exhibited favorable pharmacokinetics, including high tumor-to-muscle (T/M) ratios and rapid clearance from non-target tissues like blood and muscle. nih.gov At 60 minutes post-injection, the complex showed a tumor-to-blood ratio of 1.84 and a tumor-to-muscle ratio of 2.49, highlighting its potential as a viable tumor imaging agent. nih.gov This research demonstrates the successful application of the pyrazolo[1,5-a]pyrimidine scaffold in creating targeted radiotracers for cancer diagnostics. nih.govresearchgate.net

Table 3: Biodistribution of ⁹⁹ᵐTcN-MAG-ABCPP in Tumor-Bearing Mice (%ID/g)

OrganTime Post-Injection
30 min60 min
Blood0.45 ± 0.080.31 ± 0.06
Muscle0.23 ± 0.050.23 ± 0.04
Tumor0.68 ± 0.110.57 ± 0.13
Tumor/Blood Ratio1.511.84
Tumor/Muscle Ratio2.972.49

%ID/g = percentage of injected dose per gram of tissue. Data from reference nih.gov.

Role as Key Intermediates in Complex Organic Synthesis

This compound and its derivatives serve as pivotal intermediates in the field of organic synthesis, providing a versatile foundation for the construction of more complex, biologically active molecules. The inherent reactivity of the hydroxymethyl group at the C(2) position allows for a variety of chemical transformations, making it a valuable building block for introducing diverse functional groups and extending the molecular framework. nih.govnih.gov The fused heterocyclic structure of pyrazolo[1,5-a]pyrimidines offers a stable and adaptable scaffold for chemical modifications, rendering these compounds attractive targets for synthetic organic chemistry. nih.gov

The utility of this scaffold is particularly evident in the synthesis of targeted therapeutic agents, such as selective PI3Kδ inhibitors. nih.gov In these synthetic pathways, the this compound core is not the final product but rather a crucial stepping stone. Researchers leverage the alcohol functionality for subsequent reactions, including oxidation and reductive amination, to append various substituents necessary for biological activity. nih.govnih.gov

A key example involves the synthesis of a series of PI3Kδ inhibitors, where [5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanol acts as a central intermediate. This alcohol is synthesized in nearly quantitative yield (99%) by the reduction of its corresponding ethyl ester using sodium borohydride (B1222165). nih.gov Once formed, this key intermediate undergoes further transformations.

The primary alcohol is first oxidized to the corresponding aldehyde. nih.gov This oxidation is a critical step, converting the relatively unreactive alcohol into a highly reactive carbonyl group, which can then participate in a wide range of subsequent reactions. One such important transformation is reductive amination, where the aldehyde reacts with various primary or secondary amines in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form new carbon-nitrogen bonds. nih.gov This sequence allows for the systematic introduction of diverse amine subunits at the C(2) position, which has been shown to be crucial for modulating the pharmacological activity of the resulting compounds. nih.govnih.gov

The research findings below detail the specific transformations starting from the this compound intermediate.

Table 1: Synthesis and Transformation of a this compound Intermediate

StepStarting MaterialReagents and ConditionsProductYield (%)Source
1Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylateSodium borohydride, Calcium chloride, EtOH, Reflux[5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanol99% nih.gov
2[5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanolDess–Martin periodinane5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbaldehyde46% nih.gov
35-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbaldehydeAppropriate amine, Sodium triacetoxyborohydrideCorresponding C(2) amine derivatives63-84% nih.gov

This multi-step sequence highlights the strategic importance of this compound as a synthetic intermediate. Its preparation from the corresponding ester is highly efficient, and its subsequent oxidation and amination provide a reliable route to a library of complex derivatives, enabling detailed structure-activity relationship (SAR) studies. nih.govnih.gov The versatility of the pyrazolo[1,5-a]pyrimidine scaffold, combined with the reactivity of the 2-methanol group, solidifies its role as a privileged structure in medicinal chemistry and complex organic synthesis. nih.govmdpi.com

Future Research Directions and Emerging Opportunities

Development of Novel and More Efficient Synthetic Strategies

While classical methods for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) core, such as the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, are well-established, future efforts are directed towards methodologies that offer higher efficiency, greater structural diversity, and improved environmental profiles. nih.gov The development of one-pot, multicomponent reactions remains a high priority, as these strategies streamline synthetic sequences, reduce waste, and allow for the rapid generation of molecular libraries. researchgate.net

Recent advancements have highlighted several promising avenues. For instance, the synthesis of a [5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanol derivative was achieved through the efficient reduction of the corresponding ethyl carboxylate using sodium borohydride (B1222165). mdpi.com Another approach involves building the core with a protected hydroxyl group, such as the reaction of an aminopyrazole with diethyl malonate to yield 2-[(benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol, which can be subsequently deprotected. nih.gov Palladium-catalyzed cross-coupling reactions are also being explored to introduce diverse functional groups onto the scaffold, enhancing structural variety and biological activity. nih.gov Furthermore, microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times and increased yields. nih.gov

Table 1: Emerging Synthetic Strategies for the Pyrazolo[1,5-a]pyrimidine Scaffold
Synthetic StrategyDescriptionAdvantagesReference
Multicomponent Reactions (MCRs)One-pot reaction involving three or more starting materials to form the final product in a single step.High atom economy, reduced waste, operational simplicity, rapid library synthesis. nih.govresearchgate.net
Microwave-Assisted SynthesisUse of microwave irradiation to heat reactions, accelerating reaction rates.Drastically reduced reaction times, higher yields, improved product selectivity, enhanced energy efficiency. nih.gov
Functional Group InterconversionReduction of a 2-carboxylate ester group to the 2-methanol functionality.Direct and efficient route to the target methanol (B129727) derivative from a common intermediate. mdpi.com
Palladium-Catalyzed Cross-CouplingReactions like Suzuki and C-H activation to form new C-C bonds and introduce substituents.High functional group tolerance, precise control over substitution patterns, access to complex structures. nih.gov
Deep Eutectic Solvents (DES)Use of biodegradable and low-toxicity solvent systems as reaction media.Environmentally benign, high yields, simple work-up procedures, potential for scalability. ias.ac.inresearchgate.net

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel compounds. For Pyrazolo[1,5-a]pyrimidine-2-methanol and its derivatives, advanced computational approaches can provide profound insights into their structure-function relationships, guiding synthetic efforts and prioritizing experimental testing. researchgate.netrsc.org

Density Functional Theory (DFT) calculations are employed to investigate the geometric and electronic properties of these molecules, including parameters like bond lengths, angles, and HOMO-LUMO energy gaps, which are crucial for understanding their reactivity and photophysical behavior. researchgate.netrsc.org Molecular docking simulations are widely used to predict the binding modes of pyrazolo[1,5-a]pyrimidine derivatives within the active sites of biological targets, such as protein kinases. ekb.eg This allows for the rational design of more potent and selective inhibitors. Furthermore, high-throughput virtual screening of large compound libraries against homology models or crystal structures of therapeutic targets can identify novel hit compounds with desired activities, as demonstrated in the discovery of aryl hydrocarbon receptor (AHR) antagonists. rsc.org These in silico methods for predicting pharmacokinetic properties are also becoming increasingly vital in the early stages of drug development. researchgate.net

Table 2: Computational Methods in Pyrazolo[1,5-a]pyrimidine Research
Computational MethodApplicationPredicted PropertiesReference
Density Functional Theory (DFT)Analysis of electronic structure and molecular geometry.Total energy, HOMO-LUMO gap, molecular electrostatic potential, bond parameters. researchgate.net
Molecular DockingPredicting the binding orientation and affinity of a ligand to a biological target.Binding modes, protein-ligand interactions (e.g., hydrogen bonds), scoring functions. ekb.eg
High-Throughput Virtual Screening (HTVS)Screening large virtual libraries of compounds against a target protein.Identification of potential hit compounds for further experimental validation. rsc.org
Pharmacokinetic ModelingIn silico prediction of drug-like properties.Absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. researchgate.netrsc.org

Exploration of New Biological Targets and Mechanisms

The pyrazolo[1,5-a]pyrimidine scaffold is a versatile pharmacophore, with derivatives reported to inhibit a multitude of biological targets. nih.govresearchgate.net A significant opportunity lies in systematically screening this compound and its derivatives against a broader range of targets to uncover novel therapeutic applications. The scaffold is well-known for its potent inhibition of various protein kinases, including Pim-1, cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3Ks), which are critical targets in oncology. mdpi.comekb.egresearchgate.net

Future research should expand beyond established kinase targets. Recent studies have identified pyrazolo[1,5-a]pyrimidines as antagonists of the aryl hydrocarbon receptor (AHR) and inhibitors of the RNA demethylase ALKBH5, highlighting the potential of this scaffold to modulate novel pathways in cancer and other diseases. rsc.orgresearchgate.net There is also emerging evidence for its utility in treating diabetes, Alzheimer's disease, and viral infections. researchgate.netsemanticscholar.org Elucidating the precise mechanism of action is crucial; techniques like X-ray crystallography can reveal detailed binding interactions with target proteins, providing a structural basis for designing next-generation compounds with improved selectivity and potency. nih.gov

Table 3: Known Biological Targets of the Pyrazolo[1,5-a]pyrimidine Scaffold
Target ClassSpecific ExamplesTherapeutic AreaReference
Protein KinasesPim-1, Flt-3, CDK2, PI3Kδ, EGFR, B-RafOncology, Inflammatory Diseases nih.govnih.govnih.gov
Transcription FactorsAryl Hydrocarbon Receptor (AHR)Oncology, Immunology rsc.org
Enzymes (Non-kinase)ALKBH5 (RNA demethylase), Phosphodiesterases (PDEs)Oncology, Cognitive Disorders researchgate.netresearchgate.net
ReceptorsSerotonin 5-HT6 ReceptorsCentral Nervous System Disorders researchgate.net

Integration of this compound into Multifunctional Molecular Systems

The unique structural and functional attributes of this compound make it an excellent building block for the construction of complex, multifunctional molecular systems. The core pyrazolo[1,5-a]pyrimidine scaffold possesses tunable photophysical properties, making it a candidate for developing novel fluorescent probes. nbinno.comrsc.org By strategically modifying substituents, researchers can fine-tune absorption and emission wavelengths, which is valuable for applications in biological imaging and chemosensing. nbinno.com

The primary alcohol group at the 2-position is a key synthetic handle. It can be readily oxidized to an aldehyde to participate in reductive amination reactions or converted into esters, ethers, or carbamates. mdpi.comnih.gov This versatility allows the this compound core to be covalently linked to other functional moieties. For example, it could be conjugated to:

Targeting Ligands: Linking the scaffold to a molecule that recognizes a specific cell type (e.g., a cancer cell) to create a targeted therapeutic agent.

Fluorescent Dyes: Creating fluorescent probes for bioimaging, where the pyrazolo[1,5-a]pyrimidine core's fluorescence might report on its local environment or binding events.

Polymer Backbones: Incorporating the unit into polymers to create novel materials with tailored optical or electronic properties for applications like organic light-emitting devices (OLEDs). nbinno.com

This modular approach enables the design of sophisticated molecular tools and materials where the properties of the pyrazolo[1,5-a]pyrimidine core are combined with other functionalities to achieve a specific purpose.

Sustainability and Green Chemistry in Scalable Synthesis

As the applications of pyrazolo[1,5-a]pyrimidine derivatives expand, the development of sustainable and scalable synthetic routes becomes paramount. Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Several green strategies are being actively explored for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.

Microwave-assisted synthesis, for example, often provides higher yields in shorter reaction times compared to conventional heating. nih.govrsc.org The use of alternative, environmentally benign reaction media is another key area. Deep eutectic solvents (DES) and even water have been successfully employed as solvents, replacing volatile and often toxic organic solvents. ias.ac.inmdpi.com One-pot multicomponent reactions are inherently greener as they reduce the number of synthetic steps and purification procedures, thereby minimizing solvent consumption and waste generation. researchgate.net The development of reusable catalysts, such as magnetic nanoparticles, further enhances the sustainability of these processes by simplifying catalyst recovery and reuse. mdpi.com Applying these principles to the synthesis of this compound will be crucial for its potential large-scale production for pharmaceutical or material science applications.

Q & A

Q. What are the key synthetic methodologies for preparing pyrazolo[1,5-a]pyrimidine-2-methanol derivatives?

The synthesis typically involves cyclocondensation of 3-aminopyrazole precursors with carbonyl-containing substrates. For example:

  • Ultrasonic-assisted synthesis : Reacting formylated compounds with carboxylate-substituted 3-aminopyrazole in aqueous ethanol under mild acidic conditions yields pyrazolo[1,5-a]pyrimidines with high regioselectivity. Ultrasonic irradiation reduces reaction time and improves yields .
  • Multi-component reactions (MCRs) : Using enaminones or β-dimethylaminovinyl ketones with 3-aminopyrazole under reflux in acetic acid provides halogenated or aryl-substituted derivatives .
  • Palladium-catalyzed cross-coupling : Functionalization at position 7 can be achieved via Suzuki-Miyaura reactions using aryl boronic acids and PdCl₂ catalysts .

Q. How can the structure of this compound be confirmed experimentally?

  • Spectroscopic analysis : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl or trifluoromethyl groups at positions 5 and 7). IR identifies functional groups like carbonyl or amine .
  • Mass spectrometry (HRMS) : Determines molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
  • X-ray crystallography : Single-crystal analysis resolves regiochemistry and hydrogen-bonding networks. For example, monoclinic P21/c space group parameters (a = 7.468 Å, b = 27.908 Å, c = 7.232 Å, β = 104.29°) were used to confirm a CO₂Et-substituted derivative .

Q. What safety protocols are essential when handling pyrazolo[1,5-a]pyrimidine derivatives?

  • PPE : Wear gloves, protective eyewear, and lab coats to avoid skin contact with toxic intermediates .
  • Waste management : Segregate halogenated byproducts (e.g., trichloromethyl derivatives) and dispose via certified hazardous waste facilities .
  • Ventilation : Use fume hoods for reactions releasing volatile amines or sulfonyl chlorides .

Advanced Research Questions

Q. How do substituents at positions 5, 6, and 7 influence biological activity?

  • Position 7 : Introducing a trifluoromethyl group enhances metabolic stability and binding affinity to kinases (e.g., CK2 inhibitors) .
  • Position 6 : Methylsulfonylphenyl groups improve COX-2 selectivity (e.g., 10f: IC₅₀ = 0.03 µM for COX-2 vs. >10 µM for COX-1) .
  • Position 2 : Methanol or carboxamide substituents act as hydrogen-bond donors, critical for antitumor activity (e.g., IC₅₀ = 2.70 µM against HEPG2 liver carcinoma) .

Q. What strategies are used to evaluate pyrazolo[1,5-a]pyrimidines in radiopharmaceutical applications?

  • ¹⁸F-labeling : Incorporate ¹⁸F-fluoroethyl groups via nucleophilic substitution for PET imaging. Biodistribution studies in tumor-bearing mice compare uptake with tracers like [¹⁸F]FDG .
  • Metabolic stability assays : Assess hepatic microsomal degradation to optimize pharmacokinetics .

Q. How can regioselective functionalization be achieved at position 3 or 7?

  • Bromination : NBS (N-bromosuccinimide) selectively brominates position 3 in dichloromethane at 0°C .
  • Direct C–H arylation : Pd-catalyzed coupling with aryl halides introduces diverse aryl groups at position 7 without pre-functionalization .

Q. What computational methods support the design of pyrazolo[1,5-a]pyrimidine derivatives?

  • Molecular docking : Predict binding modes to targets like AMP-activated protein kinase using AutoDock or Schrödinger .
  • DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with inhibitory activity .

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